molecular formula C6H12N2O3 B14614390 Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- CAS No. 57530-93-5

Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-

Katalognummer: B14614390
CAS-Nummer: 57530-93-5
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: JKZXFXMAIRUNPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid derivatives with amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- include:

Uniqueness

What sets Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo- apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

57530-93-5

Molekularformel

C6H12N2O3

Molekulargewicht

160.17 g/mol

IUPAC-Name

4-(2-aminoethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C6H12N2O3/c7-3-4-8-5(9)1-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11)

InChI-Schlüssel

JKZXFXMAIRUNPP-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.